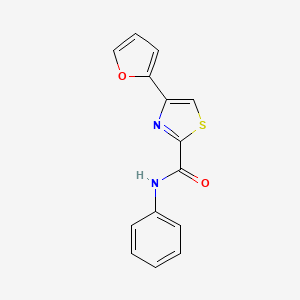![molecular formula C16H17N3OS B12620011 N-(2-tert-Butoxyphenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 917909-00-3](/img/structure/B12620011.png)
N-(2-tert-Butoxyphenyl)thieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-tert-Butoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is a compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a tert-butoxyphenyl group attached to the nitrogen atom.
Preparation Methods
The synthesis of N-(2-tert-Butoxyphenyl)thieno[2,3-d]pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidine . The reaction conditions typically involve heating the reaction mixture under reflux with continuous stirring.
Chemical Reactions Analysis
N-(2-tert-Butoxyphenyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
In medicinal chemistry, it has shown promise as an inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis, making it a potential candidate for the development of new antitubercular agents . Additionally, thienopyrimidine derivatives have been investigated for their anticancer activity, particularly as tyrosine kinase inhibitors, and their ability to induce apoptosis and autophagy in cancer cells .
Mechanism of Action
The mechanism of action of N-(2-tert-Butoxyphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. As an inhibitor of cytochrome bd oxidase, the compound disrupts the energy metabolism of Mycobacterium tuberculosis, leading to ATP depletion and cell death . In cancer cells, thienopyrimidine derivatives have been shown to inhibit tyrosine kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and proliferation . This inhibition leads to the induction of apoptosis and autophagy, resulting in the death of cancer cells.
Comparison with Similar Compounds
N-(2-tert-Butoxyphenyl)thieno[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives These compounds share a similar fused heterocyclic core but differ in the substitution patterns and functional groups attached to the core structureOther similar compounds include N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine, which has shown significant activity against Mycobacterium tuberculosis .
Properties
CAS No. |
917909-00-3 |
|---|---|
Molecular Formula |
C16H17N3OS |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[2-[(2-methylpropan-2-yl)oxy]phenyl]thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H17N3OS/c1-16(2,3)20-13-7-5-4-6-12(13)19-14-11-8-9-21-15(11)18-10-17-14/h4-10H,1-3H3,(H,17,18,19) |
InChI Key |
YWWRVJCILQERGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1NC2=C3C=CSC3=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(2-Amino-1-fluoroethyl)-9-bromobenzo[h]isoquinolin-1(2h)-one](/img/structure/B12619939.png)
![N-[6-(1H-Indazol-5-yl)naphthalen-2-yl]thiophene-2-carboxamide](/img/structure/B12619942.png)
![N-tert-butyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide](/img/structure/B12619944.png)




![1-[4-(2-Methoxyethoxy)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12619973.png)
![3-[2-(4-Chloroanilino)-2-oxoethyl]thiophene-2-carboxylic acid](/img/structure/B12619975.png)
![[(3S,5R,8R,9S,10R,13R,14S,17R)-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] nitrate](/img/structure/B12619981.png)
![(2S)-2-[(R)-hydroxy-(2-methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B12619989.png)
![N-cyclohexyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B12619992.png)
![N-(1-{Benzyl[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12620000.png)
